

An In-depth Technical Guide to the Chemical Properties of Dipyrrolidinylthiuram Disulfide-D16

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dipyrrolidinylthiuram Disulfide-D16*

Cat. No.: *B15600018*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential mechanisms of action of **Dipyrrolidinylthiuram Disulfide-D16**. Given the limited availability of specific experimental data for this deuterated compound, this paper combines general chemical principles with data from its non-deuterated analogue, Lutiram, and related thiuram disulfide compounds to offer a detailed technical profile.

Core Chemical Properties

Dipyrrolidinylthiuram Disulfide-D16 is the deuterated form of Dipyrrolidinylthiuram Disulfide, also known as Lutiram. The deuteration involves the substitution of all sixteen hydrogen atoms on the two pyrrolidinyl rings with deuterium. This isotopic labeling makes it a valuable internal standard for quantitative analysis of Lutiram in various matrices using mass spectrometry.

Physicochemical Data

Quantitative data for **Dipyrrolidinylthiuram Disulfide-D16** is not readily available in the public domain. The following table summarizes the known properties of the non-deuterated analogue, Dipyrrolidinylthiuram Disulfide, which are expected to be very similar for the D16 variant, with a slight increase in molecular weight due to the deuterium atoms.

Property	Value
Molecular Formula	C ₁₀ D ₁₆ N ₂ S ₄
Molecular Weight	308.6 g/mol
Appearance	Expected to be a solid
Solubility	Expected to be soluble in organic solvents like dichloromethane, chloroform, and acetone.
Melting Point	Not available. For the non-deuterated analogue, it is a solid.
Boiling Point	Not available.

Spectroscopic Data

Specific spectroscopic data for **Dipyrrolidinylthiuram Disulfide-D16** is not published.

However, the expected spectroscopic characteristics can be inferred from the structure and data on similar thiuram disulfides.

¹H NMR Spectroscopy: The ¹H NMR spectrum of **Dipyrrolidinylthiuram Disulfide-D16** is expected to show no signals due to the complete deuteration of the pyrrolidinyl rings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be the most informative for this deuterated compound. The expected chemical shifts for the carbon atoms are similar to the non-deuterated analogue. The carbon signals would appear as singlets due to the absence of proton coupling. Expected chemical shifts (in ppm, relative to TMS) would be in the regions of:

- ~25-30 ppm for the β -carbons of the pyrrolidine rings.
- ~50-55 ppm for the α -carbons of the pyrrolidine rings.
- ~190-200 ppm for the thiocarbonyl carbon.

Mass Spectrometry: The mass spectrum is crucial for confirming the identity and isotopic purity of **Dipyrrolidinylthiuram Disulfide-D16**. The molecular ion peak [M]⁺ would be expected at

m/z 308.6. Fragmentation patterns would likely involve the cleavage of the disulfide bond and fragmentation of the pyrrolidine rings.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C-N and C=S bonds. The C-D stretching vibrations will appear at lower frequencies (around 2100-2200 cm^{-1}) compared to the C-H stretching vibrations (around 2800-3000 cm^{-1}) of the non-deuterated compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of **Dipyrrolidinylthiuram Disulfide-D16** are not publicly available. The following represents a plausible multi-step synthesis based on general methods for the synthesis of thiuram disulfides and the deuteration of secondary amines.

Synthesis of Pyrrolidine-D8

A general procedure for the deuteration of a secondary amine like pyrrolidine would involve a base-catalyzed exchange with a deuterium source, typically deuterium oxide (D_2O).

Materials:

- Pyrrolidine
- Deuterium oxide (D_2O , 99.8 atom % D)
- Potassium carbonate (K_2CO_3), anhydrous
- Dichloromethane, anhydrous
- Magnesium sulfate (MgSO_4), anhydrous

Procedure:

- To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrrolidine (1 equivalent) and a catalytic amount of anhydrous potassium carbonate.

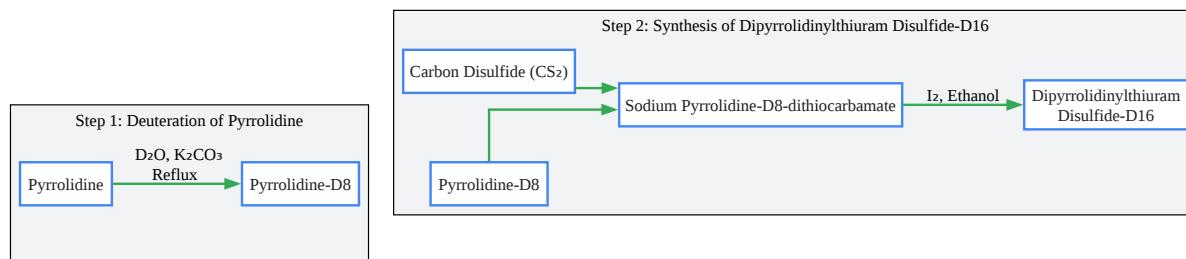
- Add an excess of deuterium oxide (D_2O , 10-20 equivalents).
- Heat the mixture to reflux and stir for 24-48 hours. The progress of the deuteration can be monitored by 1H NMR by taking small aliquots.
- After completion, cool the reaction mixture to room temperature.
- Extract the deuterated pyrrolidine with anhydrous dichloromethane (3 x 20 mL).
- Dry the combined organic layers over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to obtain Pyrrolidine-D8.

Synthesis of Dipyrrolidinylthiuram Disulfide-D16

This synthesis involves the reaction of the deuterated secondary amine with carbon disulfide, followed by oxidation to form the disulfide bond.

Materials:

- Pyrrolidine-D8 (from step 2.1)
- Carbon disulfide (CS_2)
- Sodium hydroxide (NaOH)
- Iodine (I_2)
- Ethanol
- Water

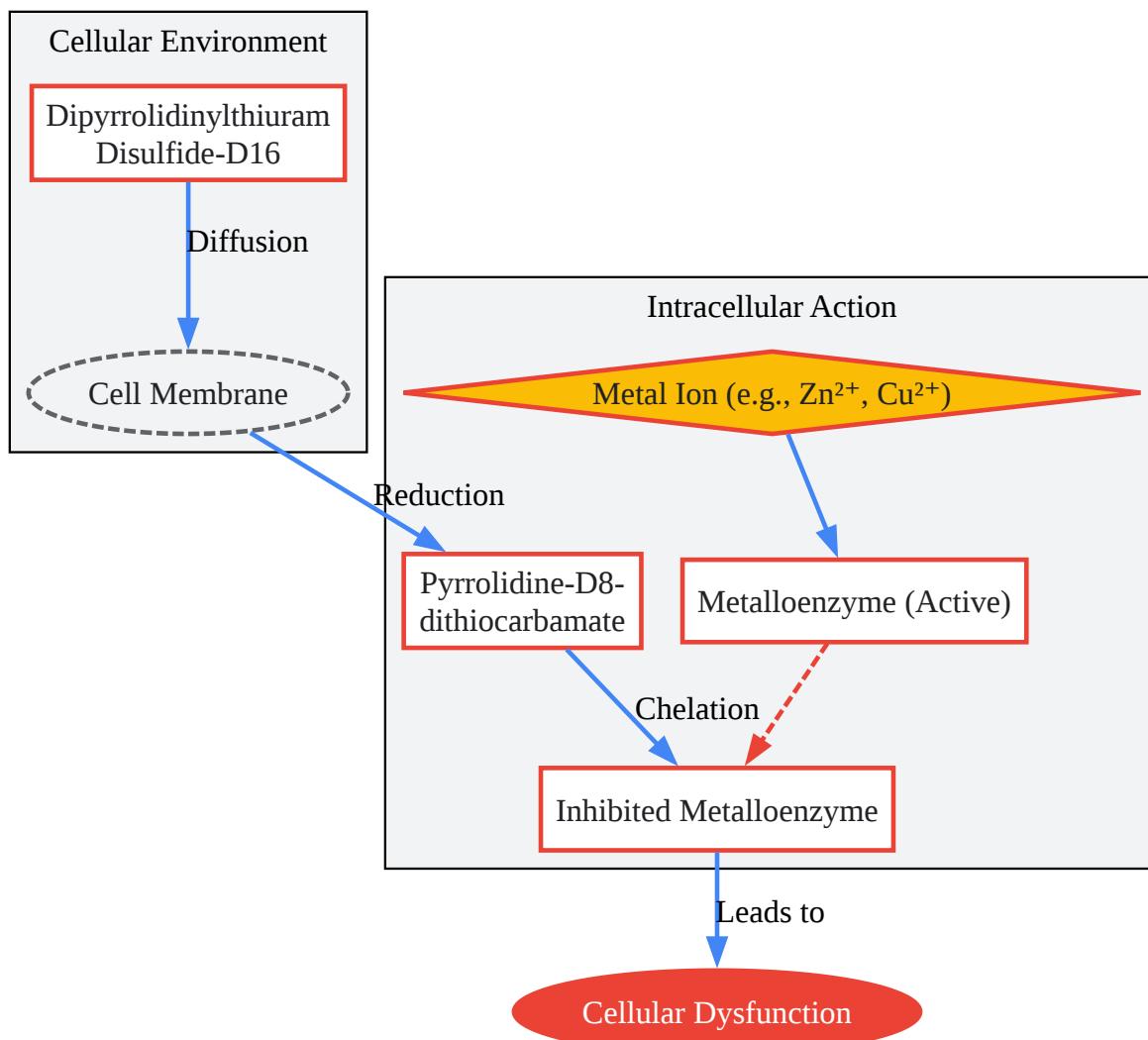

Procedure:

- Dissolve Pyrrolidine-D8 (2 equivalents) in ethanol in a round-bottom flask.
- Cool the solution in an ice bath and slowly add carbon disulfide (1 equivalent) dropwise with stirring.

- After the addition is complete, add a solution of sodium hydroxide (2 equivalents) in water dropwise, keeping the temperature below 10°C.
- Stir the resulting solution of the dithiocarbamate salt for 1-2 hours at room temperature.
- Cool the solution again in an ice bath and add a solution of iodine (1 equivalent) in ethanol dropwise until a persistent brown color is observed.
- Stir the mixture for an additional 1-2 hours at room temperature.
- The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water and then with a small amount of cold ethanol.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure **Dipyrrolidinylthiuram Disulfide-D16**.

Mandatory Visualizations

Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis workflow for **Dipyrrolidinylthiuram Disulfide-D16**.

Proposed Mechanism of Action

The mechanism of action for Dipyrrolidinylthiuram Disulfide is not fully elucidated but is believed to be similar to other dithiocarbamates. A key aspect is their ability to chelate metal ions, which can inhibit the function of metalloenzymes.

[Click to download full resolution via product page](#)

Caption: Postulated mechanism of action involving metal chelation and enzyme inhibition.

Safety and Handling

As with its non-deuterated analogue, **Dipyrrolidinylthiuram Disulfide-D16** should be handled with care in a laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) of the non-deuterated compound, Lutiram.

Disclaimer: The information provided in this technical guide is for research and informational purposes only. The experimental protocols are illustrative and have not been experimentally validated for this specific compound. All laboratory work should be conducted by trained professionals in accordance with established safety procedures.

- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Dipyrrolidinylthiuram Disulfide-D16]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15600018#chemical-properties-of-dipyrrolidinylthiuram-disulfide-d16>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com